Tris(2-chloroisopropyl) phosphate (TCPP, CAS 13674-84-5) is a halogenated organophosphorus compound primarily utilized as an additive flame retardant and plasticizer in the manufacturing of rigid and flexible polyurethane (PU) foams [1]. Characterized as a clear, low-viscosity liquid (~60–70 mPa·s at 25°C), TCPP contains approximately 9.4% phosphorus and 32.5% chlorine, providing a highly efficient synergistic flame-retardant mechanism[2]. Its baseline value proposition in industrial procurement lies in its excellent compatibility with polyether polyols, favorable cost-to-performance ratio, and ability to reduce the viscosity of reactive polymer blends without compromising the structural integrity of the final foam product [1].
Substituting TCPP with other chlorinated or non-halogenated phosphate esters introduces severe processing and performance liabilities. The legacy compound Tris(2-chloroethyl) phosphate (TCEP) is no longer a viable substitute due to its inferior hydrolytic stability, higher volatility, and stringent regulatory phase-outs linked to toxicity [1]. Conversely, while Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) offers high thermal stability, its excessively high viscosity (>1000 mPa·s) makes it incompatible with standard ambient-temperature pumping and metering equipment used in most PU foam facilities[2]. Furthermore, substituting TCPP with non-halogenated alternatives like Triethyl Phosphate (TEP) eliminates the phosphorus-chlorine synergy, necessitating drastically higher loading levels that plasticize the foam to the point of structural failure[2].
TCPP maintains a distinctly low-viscosity profile compared to higher-chlorinated analogs like TDCPP. While TDCPP exhibits a highly viscous consistency that often requires heated lines or specialized high-shear mixing, TCPP flows easily at ambient temperatures [1]. This allows seamless integration into standard polyol blends without modifying existing metering and pumping equipment, significantly reducing energy costs and process complexity[2].
| Evidence Dimension | Dynamic Viscosity at 25°C |
| Target Compound Data | 60–70 mPa·s (TCPP) |
| Comparator Or Baseline | 1000–1800 mPa·s (TDCPP) |
| Quantified Difference | >15-fold reduction in viscosity |
| Conditions | Ambient temperature (25°C) polyol blending |
Enables cost-effective, ambient-temperature pumping and metering in standard polyurethane foam manufacturing lines without requiring heated equipment.
Among commercial chlorinated organophosphate flame retardants, TCPP offers the highest resistance to hydrolysis under both acidic and alkaline conditions [1]. Compared to the legacy compound TCEP, which degrades more rapidly in aqueous or basic environments, TCPP maintains its structural integrity over extended periods[2]. This prevents the formation of acidic byproducts (such as phosphoric acid and HCl) that can prematurely deactivate amine catalysts in pre-blended polyurethane systems.
| Evidence Dimension | Hydrolytic degradation rate |
| Target Compound Data | High stability; resists degradation in alkaline/acidic polyol blends |
| Comparator Or Baseline | TCEP (Rapid hydrolysis leading to acidic byproducts) |
| Quantified Difference | TCPP exhibits the lowest hydrolysis rate among commercial chlorinated phosphate esters. |
| Conditions | Pre-blended 'System B' (polyol/water/catalyst) storage |
Ensures long shelf-life and consistent reactivity for pre-formulated polyurethane systems, reducing chemical waste for system houses.
TCPP leverages a synergistic combination of phosphorus and chlorine to achieve required fire safety ratings at moderate loading levels [1]. Non-halogenated alternatives, such as Triethyl Phosphate (TEP), lack this halogen synergy and require significantly higher addition rates to achieve equivalent flame retardancy [2]. These high loadings of non-halogenated plasticizers severely compromise the compressive strength and dimensional stability of rigid foams.
| Evidence Dimension | Required loading for target flame retardancy |
| Target Compound Data | 10–20% loading (approx. 9.4% P, 32.5% Cl) |
| Comparator Or Baseline | Non-halogenated phosphates (e.g., TEP) requiring >25% loading |
| Quantified Difference | TCPP achieves equivalent fire resistance at significantly lower loading fractions. |
| Conditions | Rigid polyurethane (PUR) and polyisocyanurate (PIR) foam formulation |
Allows manufacturers to meet stringent fire codes without sacrificing the mechanical strength or thermal insulation properties of the final foam product.
TCPP is the optimal choice for rigid building insulation foams where maintaining high compressive strength and low thermal conductivity is critical. Its low viscosity helps reduce the overall viscosity of high-functionality polyol blends, ensuring excellent mold filling and uniform cell structure while meeting strict building fire codes [1].
For chemical system houses that supply pre-formulated 'System B' blends (containing polyols, water, surfactants, and catalysts), TCPP is preferred over TCEP due to its superior hydrolytic stability. This ensures that the flame retardant does not degrade into acidic byproducts during extended storage, preventing the premature deactivation of amine catalysts [2].
In the production of low-density flexible foams for furniture and bedding, TCPP acts as both a highly efficient flame retardant and a structural plasticizer. It allows manufacturers to pass flammability standards (such as California TB 117) at moderate loading levels without causing the excessive stiffening or processing difficulties associated with high-viscosity alternatives like TDCPP [1].
Irritant